N-2-adamantyl-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-2-adamantyl-2-(4-methoxyphenyl)acetamide, also known as memantine, is a drug that is used to treat Alzheimer's disease and other neurological disorders. It was first synthesized in 1968 by Eli Lilly and Company and was approved by the US Food and Drug Administration (FDA) in 2003 for the treatment of moderate-to-severe Alzheimer's disease.
Mechanism of Action
Memantine works by blocking the excessive activation of the NMDA receptor, which can lead to neuronal damage and death. It does not completely inhibit the receptor, but rather modulates its activity to maintain a balance between excitation and inhibition.
Biochemical and Physiological Effects
Memantine has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. It also has neuroprotective effects, preventing neuronal damage and death in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-2-adamantyl-2-(4-methoxyphenyl)acetamide in lab experiments is its specificity for the NMDA receptor, which allows for targeted manipulation of this pathway. However, its effects may be influenced by other factors such as age, sex, and genetic background, which can limit its utility in certain experimental settings.
Future Directions
There are several areas of ongoing research related to N-2-adamantyl-2-(4-methoxyphenyl)acetamide, including its potential use in combination with other drugs for the treatment of Alzheimer's disease, its effects on other neurological pathways, and its use in animal models of neurological disorders. Additionally, there is interest in developing new compounds with similar mechanisms of action but improved pharmacokinetic properties.
Synthesis Methods
The synthesis of N-2-adamantyl-2-(4-methoxyphenyl)acetamide involves the reaction of 2-aminoadamantane with 4-methoxybenzyl chloride in the presence of a base, followed by acetylation of the resulting secondary amine with acetic anhydride. The product is then purified by recrystallization to obtain N-2-adamantyl-2-(4-methoxyphenyl)acetamide as a white crystalline solid.
Scientific Research Applications
Memantine has been extensively studied for its potential therapeutic benefits in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
properties
IUPAC Name |
N-(2-adamantyl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-22-17-4-2-12(3-5-17)11-18(21)20-19-15-7-13-6-14(9-15)10-16(19)8-13/h2-5,13-16,19H,6-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPURAZIFQOZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40980372 |
Source
|
Record name | N-(Adamantan-2-yl)-2-(4-methoxyphenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40980372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide | |
CAS RN |
6380-47-8 |
Source
|
Record name | N-(Adamantan-2-yl)-2-(4-methoxyphenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40980372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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